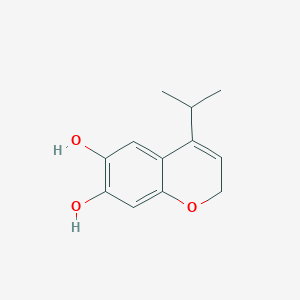

4-Isopropyl-2H-chromene-6,7-diol

Description

4-Isopropyl-2H-chromene-6,7-diol is a substituted chromene derivative characterized by a benzopyran core (2H-chromene) with hydroxyl groups at positions 6 and 7 and an isopropyl substituent at position 2. Chromenes are heterocyclic compounds of significant pharmacological interest due to their structural similarity to natural flavonoids and coumarins.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-propan-2-yl-2H-chromene-6,7-diol |

InChI |

InChI=1S/C12H14O3/c1-7(2)8-3-4-15-12-6-11(14)10(13)5-9(8)12/h3,5-7,13-14H,4H2,1-2H3 |

InChI Key |

BUXMSQMNGNEYPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CCOC2=CC(=C(C=C12)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2H-chromene-6,7-diol typically involves cyclization reactions to form the benzopyran ring, followed by functionalization at specific positions . One common method includes the use of cyclization reactions involving aldehydes and phenols under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 4-Isopropyl-2H-chromene-6,7-diol may involve large-scale cyclization reactions using metal catalysts or microwave irradiation to enhance reaction efficiency . Solvent-free synthesis and environmentally friendly methods are also explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2H-chromene-6,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation and alkylation reactions often involve reagents like bromine and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted chromenes and chromanols, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

4-Isopropyl-2H-chromene-6,7-diol has demonstrated notable antimicrobial properties. Research indicates that derivatives of chromene compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance, a study reported that certain chromene derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.007 to 3.9 µg/mL against several human pathogens, highlighting their potential as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have shown that chromene derivatives can induce apoptosis in cancer cells through mechanisms involving tubulin inhibition. For example, compounds related to 4-isopropyl-2H-chromene-6,7-diol have been linked to significant growth inhibition in cancer cell lines . The structure-activity relationship (SAR) analysis suggests that modifications at the 4-position of the chromene scaffold are critical for enhancing these anticancer properties .

Agricultural Applications

Pesticidal Properties

The potential use of 4-isopropyl-2H-chromene-6,7-diol in agriculture is notable due to its pesticidal properties. Research has indicated that certain chromene derivatives can act as effective larvicides against mosquito larvae, such as Aedes aegypti. This suggests that these compounds could be developed into natural pesticides, contributing to integrated pest management strategies .

Material Science

Polymer Chemistry

In materials science, 4-isopropyl-2H-chromene-6,7-diol serves as a building block for synthesizing various polymers and materials. Its unique chemical structure allows it to be incorporated into polymer matrices for creating materials with enhanced properties, such as improved thermal stability and mechanical strength. The use of chromene derivatives in producing nanostructured materials has been explored for applications in drug delivery systems and tissue engineering .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Activity Study

A study published in the Journal of Organic Chemistry evaluated a series of chromene derivatives for their antimicrobial activity against seven human pathogens. The results indicated that compounds derived from 4-isopropyl-2H-chromene-6,7-diol exhibited significant inhibition zones and low MIC values compared to standard antibiotics . -

Anticancer Mechanism Investigation

Research conducted by Kemnitzer et al. focused on the apoptotic modulation effects of 4-aryl-4H-chromenes on cancer cells. Their findings revealed that specific structural modifications led to enhanced anticancer efficacy through caspase activation pathways . -

Agricultural Application Research

In a study exploring natural pesticides, researchers synthesized several chromene derivatives from biomass sources and tested their efficacy against mosquito larvae. The results demonstrated promising larvicidal activity, suggesting potential applications in sustainable pest control strategies .

Mechanism of Action

The mechanism of action of 4-Isopropyl-2H-chromene-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at positions 6 and 7 play a crucial role in its biological activity by forming hydrogen bonds with target proteins . The isopropyl group at position 4 enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Chromene Derivatives

Substituent Effects on Bioactivity

Chromene derivatives with alkyl or aryl substituents at position 4 exhibit variable biological activities depending on the substituent’s size and hydrophobicity:

Hydroxyl Group Positioning

The diol configuration at positions 6 and 7 distinguishes this compound from other chromenes. For example:

- 6-Chloro-2,2-dimethylchroman-7-ol (CAS: 653563-84-9): A chroman (saturated benzopyran) derivative with a single hydroxyl group at position 7 and a chloro substituent. Chromans generally exhibit reduced reactivity compared to chromenes due to the lack of conjugation in the pyran ring .

- 2H-Chromene-N-imidazolo-amino acid conjugates: These derivatives, with hydroxyls at positions 5 and 7, show potent aldose reductase inhibition (IC₅₀: 0.8–1.2 µM), suggesting that hydroxyl positioning significantly impacts enzyme interaction .

Comparison with Non-Chromene Diols

Phenanthrene-Based Diols

Compounds like 2-methoxy-9,10-dihydrophenanthrene-4,5-diol () share the diol motif but lack the chromene backbone. These phenanthrene derivatives are associated with anti-inflammatory and neuroprotective effects, likely due to their planar aromatic systems and methoxy groups enhancing bioavailability .

Aliphatic Diols

Ethoxylated adipohydrazide derivatives (e.g., 2,4,7,9-Tetramethyldec-5-yne-4,7-diol ) are structurally distinct but highlight the role of diols in surfactant and coordination chemistry. These compounds prioritize solubility in aqueous media over bioactivity .

Biological Activity

4-Isopropyl-2H-chromene-6,7-diol is a member of the chromene class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- IUPAC Name : 4-propan-2-yl-2H-chromene-6,7-diol

- Canonical SMILES : CC(C)C1=CCOC2=CC(=C(C=C12)O)O

The presence of the isopropyl group significantly influences its chemical and biological properties, enhancing its solubility and reactivity compared to other chromenes without this substituent.

The biological activity of 4-Isopropyl-2H-chromene-6,7-diol is primarily attributed to its hydroxyl groups at positions 6 and 7. These groups facilitate hydrogen bonding with various biological targets, influencing pathways involved in oxidative stress and cellular signaling.

Antimicrobial Properties

Recent studies have demonstrated that 4-Isopropyl-2H-chromene-6,7-diol exhibits significant antimicrobial activity against a range of pathogens. In vitro tests have shown:

- Minimum Inhibitory Concentration (MIC) : As low as 12.5 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .

The compound's effectiveness stems from its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In studies involving various cancer cell lines, it has been observed that:

- Induction of Apoptosis : Compounds similar to 4-Isopropyl-2H-chromene-6,7-diol have been shown to induce apoptosis through mechanisms such as tubulin inhibition, leading to cell cycle arrest and subsequent cell death .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several chromene derivatives, including 4-Isopropyl-2H-chromene-6,7-diol. The results indicated that this compound had potent activity against both Gram-positive and Gram-negative bacteria, with an MIC comparable to established antibiotics.

- Anticancer Research :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Isopropyl-2H-chromene-6,7-diol | Isopropyl group at position 4 | Antimicrobial, Anticancer |

| 2H-chromene-6,7-diol | Lacks isopropyl group | Lower activity |

| 4-Methyl-2H-chromene-6,7-diol | Methyl group instead of isopropyl | Varies in activity |

The structural differences among these compounds significantly affect their biological activities. The isopropyl group enhances solubility and reactivity, making 4-Isopropyl-2H-chromene-6,7-diol particularly promising for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.